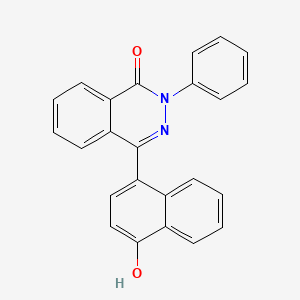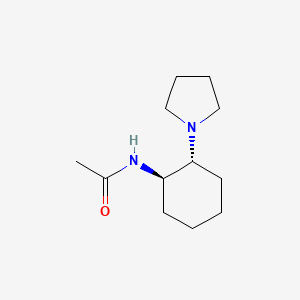
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with a pyrrolidinyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)amine
- N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)methanol
- N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)carboxamide
Uniqueness
N-((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)acetamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a cyclohexyl ring, pyrrolidinyl group, and acetamide moiety makes it a valuable compound for diverse scientific investigations.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1 |
InChIキー |
WNYDQNWUSLFCGX-VXGBXAGGSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCCC2 |
正規SMILES |
CC(=O)NC1CCCCC1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


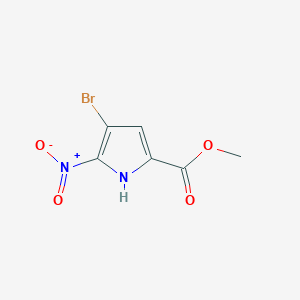
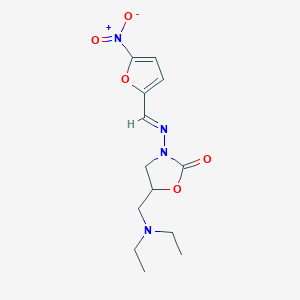

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
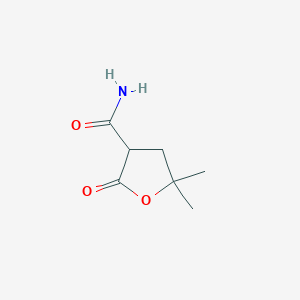
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
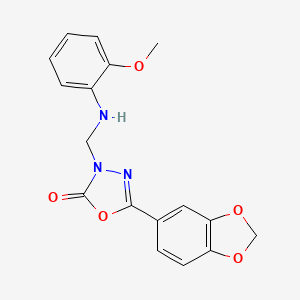
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
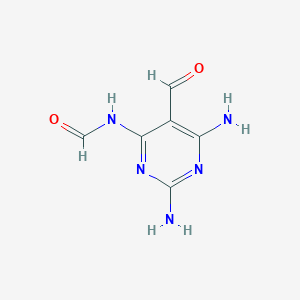
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
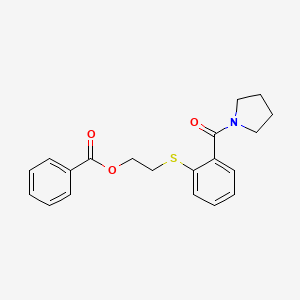
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

